Benzyl N-(3-hydroxypropyl)carbamate, also known as 3-benzyloxycarbonylamino-1-propanol, is a molecule composed of a benzyl group, a carbamate group, and a three-carbon chain containing a hydroxyl group.
Scientific research into Benzyl N-(3-hydroxypropyl)carbamate is ongoing, and potential applications are being explored. Some areas of investigation include:
Benzyl N-(3-hydroxypropyl)carbamate is an organic compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol. It is classified as a carbamate, which is a derivative of carbamic acid where the hydroxyl group is replaced by a benzyl group. This compound features a hydroxypropyl substituent, contributing to its unique properties and potential applications in various fields. The compound has been identified by its CAS number 34637-22-4 and can be characterized through various analytical methods, including NMR and LC-MS .
Benzyl N-(3-hydroxypropyl)carbamate itself does not possess a specific mechanism of action. It functions as a protecting group in organic synthesis, influencing the reactivity of the molecule it is attached to.
These reactions are significant for its use as a reagent in organic synthesis, facilitating the formation of various derivatives .
Further research is required to elucidate the specific biological effects of Benzyl N-(3-hydroxypropyl)carbamate .
Benzyl N-(3-hydroxypropyl)carbamate can be synthesized through several methods:
textBenzyl Chloroformate + 3-Aminopropanol → Benzyl N-(3-hydroxypropyl)carbamate
Benzyl N-(3-hydroxypropyl)carbamate has potential applications in several areas:
The versatility of this compound makes it a valuable reagent in chemical research and industrial applications .
Benzyl N-(3-hydroxypropyl)carbamate shares structural similarities with several other compounds, which can provide insights into its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Benzyl (3-aminopropyl)carbamate | 46460-73-5 | 0.95 |
Dibenzyl propane-1,3-diyldicarbamate | 18807-68-6 | 0.95 |
Benzyl (3-hydroxypropyl)(methyl)carbamate | 887757-51-9 | 0.93 |
Benzyl (3-aminopropyl)carbamate hydrochloride | 17400-34-9 | 0.93 |
1-Cbz-Amino-3-methylaminopropane hydrochloride | 1179362-09-4 | 0.93 |
Benzyl N-(3-hydroxypropyl)carbamate is unique due to its specific hydroxypropyl substituent, which may confer distinct physical and chemical properties compared to its analogs. This structural feature could influence its solubility, reactivity, and biological interactions, making it a subject of interest for further research in organic chemistry and pharmacology .
Irritant